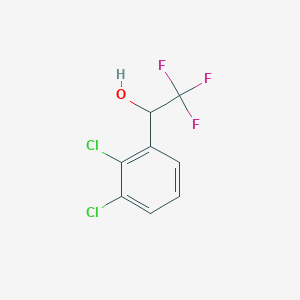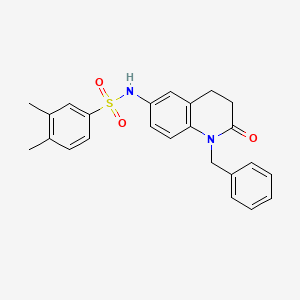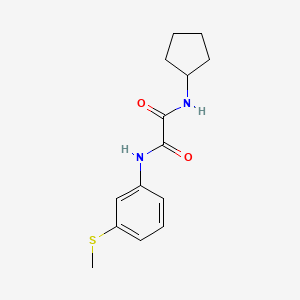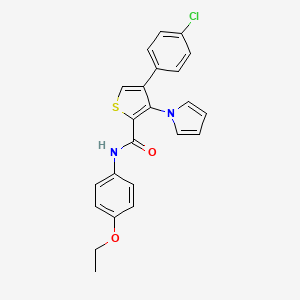
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic molecule that is structurally characterized by the presence of a trifluoroethanol moiety and a dichlorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with trifluoroethanol groups and dichlorophenyl groups have been synthesized and characterized, indicating the relevance of such structures in organic chemistry.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been achieved through reactions involving sulfinyl groups and trifluoromethyltrimethylsilane, followed by desilylation and removal of the sulfinyl group to yield enantiomerically pure trifluoroethanol derivatives . Additionally, (2,2,2-Trifluoroethyl)triphenylphosphonium triflate has been synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate, demonstrating the synthetic accessibility of trifluoroethylated compounds . These methods could potentially be adapted for the synthesis of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol.
Molecular Structure Analysis
The molecular structure of compounds containing trifluoroethanol groups has been elucidated using X-ray diffraction techniques, as seen in the study of a chiral fluorinated exocyclic substituent on phosphorus . Similarly, the structure of a compound with a dichlorophenyl group was confirmed by IR and single crystal X-ray diffraction studies . These techniques are crucial for determining the precise geometry and stereochemistry of such molecules.
Chemical Reactions Analysis
The reactivity of trifluoroethylated compounds has been explored through various reactions. For instance, Wittig olefination of trifluoroethylated phosphonium triflates with aromatic aldehydes has been reported, leading to the formation of trifluoropropenylidene compounds . Moreover, the solvolysis rates of trifluoroethyl tosylates with dichlorophenyl groups have been measured, providing insight into the electronic effects of the dichlorophenyl and trifluoroethyl groups on reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable due to the strong electronegativity and small size of fluorine atoms. For example, fluorinated polyimides derived from a trifluoroethane-containing monomer exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential utility of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol in various applications, given its structural similarities to the compounds studied.
科学的研究の応用
Solvolysis Studies : The compound has been studied for its solvolysis rates in various environments, contributing to a deeper understanding of its chemical behavior and properties (Fujio, Morimoto, Kim, & Tsuno, 1997).
Photochemical Properties : Research has focused on the photochemistry of similar compounds, shedding light on the reaction mechanisms and potential applications in photochemistry (Faria & Steenken, 1992).
Generation and Reactivity of Aryl Cations : Studies on the generation and reactivity of aryl cations from aromatic halides in solvents like 2,2,2-trifluoroethanol have been conducted, indicating potential applications in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Polymerization Initiators : The compound has been explored as a potential initiator for polymerizations, highlighting its role in the development of new materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Enantiomerically Pure Compounds : Research has been conducted on the synthesis of enantiomerically pure compounds using related trifluoroethanol derivatives, which is crucial for pharmaceutical applications (Sugimoto, Nakamura, Shibata, Shibata, & Toru, 2006).
High-Temperature Polymers : Studies have been done on the synthesis of high-temperature polymers using fluorinated diacids derived from similar compounds, which are important for advanced material applications (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Treatment of Alzheimer’s Disease : Research on compounds structurally similar to 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol has been carried out for potential applications in treating Alzheimer’s disease (Wolf, 2008).
Antimicrobial Applications : Some derivatives of similar compounds have been synthesized and tested for their antibacterial and antifungal activity, suggesting potential use in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Oxidation Reactions : The kinetics of oxidation reactions of similar compounds have been studied, providing insights into their chemical reactivity and potential applications in organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
NMR Studies of Chiral Compounds : Research has been conducted on the synthesis and NMR studies of chiral compounds related to 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol, which is important for understanding molecular structures and interactions (Dogan, Burgemeister, Icli, & Mannschreck, 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBRXWOUGCBKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
923675-42-7 |
Source


|
| Record name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)


![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)
![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)



![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)
![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)